Ethyl 3-[3-(hydroxymethyl)piperidin-1-yl]propanoate
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Overview
Description
Ethyl 3-[3-(hydroxymethyl)piperidin-1-yl]propanoate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[3-(hydroxymethyl)piperidin-1-yl]propanoate typically involves the reaction of 3-(hydroxymethyl)piperidine with ethyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic addition of the piperidine derivative to the acrylate. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[3-(hydroxymethyl)piperidin-1-yl]propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Ethyl 3-[3-(hydroxymethyl)piperidin-1-yl]propanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-[3-(hydroxymethyl)piperidin-1-yl]propanoate involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors and enzymes, leading to modulation of their activity. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Ethyl 3-[3-(hydroxymethyl)piperidin-1-yl]propanoate can be compared with other similar compounds such as:
Ethyl 3-(piperidin-1-yl)propanoate: Lacks the hydroxymethyl group, which may affect its biological activity and interactions.
4-Piperidinemethanol: Contains a hydroxymethyl group but lacks the ester functionality, leading to different chemical properties and reactivity.
The presence of both the hydroxymethyl and ester groups in this compound makes it unique and potentially more versatile in its applications.
Properties
CAS No. |
106694-58-0 |
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Molecular Formula |
C11H21NO3 |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
ethyl 3-[3-(hydroxymethyl)piperidin-1-yl]propanoate |
InChI |
InChI=1S/C11H21NO3/c1-2-15-11(14)5-7-12-6-3-4-10(8-12)9-13/h10,13H,2-9H2,1H3 |
InChI Key |
MSGBCIUVGMYVBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCN1CCCC(C1)CO |
Origin of Product |
United States |
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